2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-18-14-23-15-20(10-13-24(23)27(18)2)17-26-25(28)16-19-8-11-22(12-9-19)21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGZXESNRNJVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a substituted acetamide derivative that has garnered interest for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and similar derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Biphenyl Core : Utilizing biphenyl derivatives as starting materials.
- Indole Substitution : The introduction of the indole moiety through nucleophilic substitution.
- Acetamide Formation : The final step involves acylation to form the acetamide structure.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have highlighted the inhibitory effects of various acetamide derivatives on BChE, which is a target for Alzheimer's disease treatment. The compound has shown promising results in inhibiting BChE activity:
- IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 3.94 μM to 19.60 μM against BChE .
- Mechanism of Action : The mechanism involves π–π stacking interactions between the aromatic rings of the compound and key amino acids in the BChE active site .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of this compound has also been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-(biphenyl)acetamide | MCF-7 (Breast Cancer) | 15.3 | Induces apoptosis |
| 2-(biphenyl)acetamide | HCT116 (Colorectal Cancer) | 12.7 | Cell cycle arrest |
These results indicate that the compound may induce significant cytotoxic effects in cancer cells through mechanisms such as apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the biphenyl or indole moieties can significantly affect biological activity:
- Substituents on Biphenyl : Electron-withdrawing groups enhance BChE inhibition.
- Indole Positioning : The position and type of substituents on the indole ring influence both potency and selectivity against target enzymes.
Alzheimer’s Disease Models
In preclinical models for Alzheimer’s disease, compounds similar to this compound were tested for their ability to cross the blood-brain barrier and inhibit BChE effectively. These studies demonstrated improved cognitive function in treated animals compared to controls.
Cancer Therapeutics
In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell proliferation, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and analogs from literature:
Key Observations :
- Substituent Diversity : The target compound lacks the 4-chlorobenzoyl and methoxy groups present in analogs (10j–10m), which are associated with enhanced electron-withdrawing effects and altered binding affinities . Instead, its biphenyl group may promote π-π stacking interactions in hydrophobic protein pockets.
- Side Chain Variability : Unlike 10k (naphthyl side chain) or 10l (nitrophenyl), the target’s indole-methyl group may favor interactions with polar residues in target proteins.
Pharmacological Implications
Compounds with electron-withdrawing substituents (e.g., 10j, 10l) exhibit lower yields (6–14%) and higher melting points (175–194°C), suggesting stronger intermolecular forces but challenging synthetic scalability . In contrast, the target compound’s biphenyl and dimethylindole groups may balance lipophilicity and solubility, though experimental data are needed to confirm this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
